molecular formula C7H3Br2F3O B1410428 1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene CAS No. 1806348-33-3

1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene

Cat. No.: B1410428
CAS No.: 1806348-33-3
M. Wt: 319.9 g/mol
InChI Key: QOQAIOWOMNUCBN-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene: is an organic compound with the molecular formula C7H3Br2F3O and a molecular weight of 319.9 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, making it a halogenated aromatic compound. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene can be synthesized through a multi-step process involving the bromination and fluorination of a suitable benzene derivative. The reaction conditions typically involve the use of bromine and fluorine sources under controlled temperature and pressure conditions to ensure selective substitution on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and purification techniques to obtain high-purity products. The specific methods and conditions can vary depending on the desired scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized benzene compounds .

Scientific Research Applications

Chemistry: 1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene is used as a building block in organic synthesis, enabling the preparation of more complex molecules for research and development .

Biology and Medicine: The compound’s halogenated structure makes it a potential candidate for the development of pharmaceuticals and biologically active molecules. It can be used in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique chemical properties make it valuable for developing new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene involves its interaction with molecular targets through its halogenated functional groups. These interactions can lead to various chemical transformations, depending on the specific reaction conditions and reagents used. The compound’s bromine and fluorine atoms can participate in electrophilic and nucleophilic substitution reactions, influencing the overall reactivity and selectivity of the compound .

Comparison with Similar Compounds

Comparison: 1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene is unique due to the presence of both difluoromethoxy and fluorine groups on the benzene ring, which can influence its chemical reactivity and potential applications. Compared to similar compounds, it offers distinct properties that can be leveraged in specific chemical reactions and industrial processes.

Properties

IUPAC Name

1,2-dibromo-4-(difluoromethoxy)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3O/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQAIOWOMNUCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene
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1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene
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1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene
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1,2-Dibromo-4-difluoromethoxy-5-fluorobenzene
Reactant of Route 6
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